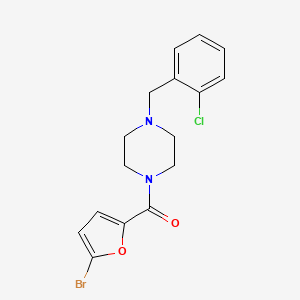![molecular formula C17H19NO5S B4183857 isopropyl 2-[(2,4-dimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4183857.png)
isopropyl 2-[(2,4-dimethoxybenzoyl)amino]-3-thiophenecarboxylate
Vue d'ensemble
Description
Isopropyl 2-[(2,4-dimethoxybenzoyl)amino]-3-thiophenecarboxylate, also known as compound 1, is a synthetic molecule that has been studied for its potential therapeutic applications. This compound has been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of isopropyl 2-[(2,4-dimethoxybenzoyl)amino]-3-thiophenecarboxylate 1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, it has been shown to inhibit the activity of the enzyme COX-2, which is involved in inflammation. It has also been found to inhibit the activation of certain signaling pathways that are involved in cancer cell growth.
Biochemical and Physiological Effects
Compound 1 has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, which are proteins that play a role in inflammation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastasis of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using isopropyl 2-[(2,4-dimethoxybenzoyl)amino]-3-thiophenecarboxylate 1 in lab experiments is its specificity. It has been found to have a high degree of selectivity for certain enzymes and signaling pathways, which may make it a useful tool for studying these processes. However, one limitation of using this compound 1 is its solubility. It is not very soluble in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on isopropyl 2-[(2,4-dimethoxybenzoyl)amino]-3-thiophenecarboxylate 1. One area of interest is its potential as a cancer treatment. Further studies are needed to determine its efficacy in vivo, as well as its potential side effects. Another area of interest is its mechanism of action. More research is needed to fully understand how it works at the molecular level. Finally, there is potential for the development of analogs of this compound 1 that may have improved solubility and other properties.
Applications De Recherche Scientifique
Compound 1 has been studied for its potential therapeutic applications, particularly in the treatment of inflammation and cancer. Inflammation is a key factor in many diseases, including arthritis, asthma, and cardiovascular disease. Compound 1 has been found to have anti-inflammatory properties, which may make it a useful treatment for these conditions.
In addition, isopropyl 2-[(2,4-dimethoxybenzoyl)amino]-3-thiophenecarboxylate 1 has been found to have anti-tumor properties. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. This makes it a promising candidate for further research as a potential cancer treatment.
Propriétés
IUPAC Name |
propan-2-yl 2-[(2,4-dimethoxybenzoyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-10(2)23-17(20)13-7-8-24-16(13)18-15(19)12-6-5-11(21-3)9-14(12)22-4/h5-10H,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEJZYZBMBXVIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC=C1)NC(=O)C2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4183774.png)

![1'-[1-methyl-3-(methylthio)propyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4183785.png)


![N-{3-[(benzylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4183814.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4183816.png)
![5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4183817.png)

![4-phenyl-N-[1-(4-pyridinyl)ethyl]butanamide](/img/structure/B4183823.png)

![5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4183847.png)
![isopropyl 4-cyano-5-[(4-methoxy-3-nitrobenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B4183852.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B4183862.png)
